molecular formula C12H16FNO3 B3014500 Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate CAS No. 2248350-93-6

Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate

Cat. No. B3014500
CAS RN: 2248350-93-6
M. Wt: 241.262
InChI Key: ICYAAKSKVSLAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate, also known as TFM, is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzoate family of compounds and is known for its unique properties that make it useful in various applications.

Mechanism of Action

Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate works by covalently modifying specific amino acid residues in GPCRs. It forms a stable bond with the amino acid residue, allowing researchers to selectively label and study specific regions of the receptor. This labeling can provide valuable insights into the structure and function of GPCRs.
Biochemical and Physiological Effects:
Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate has been shown to have minimal effects on the biochemical and physiological properties of GPCRs. It does not affect the binding affinity or signaling properties of the receptor, making it a useful tool for studying GPCR structure and function.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate in lab experiments is its selectivity. It allows researchers to selectively label specific amino acid residues in GPCRs, providing valuable insights into their structure and function. However, one limitation of using Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate is its cost. It can be expensive to synthesize and purify, making it difficult for some labs to use.

Future Directions

There are several future directions for further research on Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate. One area of interest is the development of new methods for synthesizing and purifying the compound, which could make it more accessible to researchers. Another area of interest is the development of new applications for Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate, such as its use in the study of other proteins or in drug development. Additionally, further research is needed to fully understand the long-term effects of Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate on GPCR structure and function.

Synthesis Methods

The synthesis of Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate involves the reaction of 4-amino-5-fluoro-2-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base catalyst. The reaction produces Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate as a white crystalline solid with a high yield. The purity of the compound can be improved through recrystallization or other purification methods.

Scientific Research Applications

Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate has been studied for its potential use in various scientific research applications. It has been found to be a useful tool in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate can be used to selectively label specific amino acid residues in GPCRs, allowing researchers to study their structure and function. It has also been used in the development of fluorescent biosensors for the detection of GPCR activation.

properties

IUPAC Name

tert-butyl 4-amino-5-fluoro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-5-8(13)9(14)6-10(7)16-4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYAAKSKVSLAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1OC)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-amino-5-fluoro-2-methoxybenzoate

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